2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone
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Overview
Description
2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of piperazines. It is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This step involves the reaction of anthranilic acid with ethyl chloroformate to form ethyl anthranilate, which is then cyclized to form the quinazolinone core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving 4-chlorophenylpiperazine and an appropriate leaving group.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted piperazine or chlorophenyl derivatives.
Scientific Research Applications
2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used in pharmacological studies to understand its interaction with biological targets.
Biological Research: It serves as a tool compound in studying cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A similar compound with a piperazine ring and chlorophenyl group, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Flunarizine: A piperazine derivative used as a calcium channel blocker.
Uniqueness
2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core, piperazine ring, and thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23ClN4O2S |
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Molecular Weight |
443 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C22H23ClN4O2S/c1-2-27-21(29)18-5-3-4-6-19(18)24-22(27)30-15-20(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,2,11-15H2,1H3 |
InChI Key |
UOHJTTYUBKMUAQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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